molecular formula C6H9BrN2O2S B156070 Ethyl 2-aminothiazole-4-carboxylate hydrobromide CAS No. 127942-30-7

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Cat. No. B156070
M. Wt: 253.12 g/mol
InChI Key: KQLKNNNNKWTAMQ-UHFFFAOYSA-N
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Patent
US06562842B2

Procedure details

To a stirring suspension of thiourea (6.0 g, 78.8 mmol) in ethanol (80 mL) was added ethyl bromopyruvate (15.4 g, 78.8 mmol). The resulting solution was heated at 45° C. for 23 h. The solution was cooled at 0° C. for 24 h, and the crystals were collected by filtration and washed with cold ethanol to provide the title compound (15.8 g, 79%). 1H NMR (400 MHz, CD3OD) δ 7.70 (s, 1H), 4.41 (q, 2H), 1.38 (t, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[Br:5][CH2:6][C:7](=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(O)C>[BrH:5].[NH2:1][C:2]1[S:3][CH:6]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled at 0° C. for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with cold ethanol

Outcomes

Product
Name
Type
product
Smiles
Br.NC=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.